molecular formula C21H21N3O2 B2510912 1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-46-4

1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2510912
CAS No.: 899960-46-4
M. Wt: 347.418
InChI Key: AYTPFTIZUBEDQE-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry . The structure of this compound includes a pyrrolo[1,2-a]pyrazine core, which is fused with a phenyl and a methoxyphenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone with phenylhydrazine can lead to the formation of the desired pyrazine derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-18-11-9-16(10-12-18)20-19-8-5-13-23(19)14-15-24(20)21(25)22-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTPFTIZUBEDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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